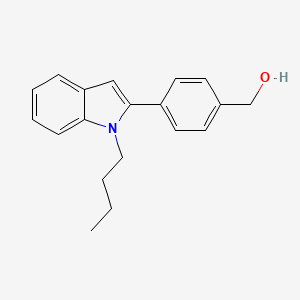

(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

Description

Properties

CAS No. |

88561-12-0 |

|---|---|

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

[4-(1-butylindol-2-yl)phenyl]methanol |

InChI |

InChI=1S/C19H21NO/c1-2-3-12-20-18-7-5-4-6-17(18)13-19(20)16-10-8-15(14-21)9-11-16/h4-11,13,21H,2-3,12,14H2,1H3 |

InChI Key |

WMZXAOQHCABOBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CO |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformation Pathways

Detailed Mechanistic Pathways of Indole (B1671886) Functionalization Reactions

The indole ring system possesses distinct regions of reactivity. The pyrrole (B145914) moiety is electron-rich, making it susceptible to electrophilic attack, while the benzene (B151609) portion is less reactive. chim.it Historically, electrophilic substitution on the indole ring preferentially occurs at the C-3 position due to the formation of a more stable cationic intermediate where the positive charge is not localized on the nitrogen atom. youtube.com However, modern synthetic methods, particularly those employing transition-metal catalysis, have enabled the selective functionalization of other positions, including the C-2 position, which is crucial for the synthesis of the target compound. rsc.org

A prominent strategy for C-H functionalization is the Cross-Dehydrogenative Coupling (CDC) reaction, which forms C-C bonds by directly coupling two C-H bonds, offering high atom economy. chim.it These reactions are often catalyzed by transition metals like palladium, rhodium, or copper. For instance, the palladium-catalyzed arylation of an indole at the C-2 position can proceed through a concerted metalation-deprotonation (CMD) pathway, especially when the C-3 position is unsubstituted. chim.it Gold catalysis has also emerged as a powerful tool, activating various π-systems to react with the nucleophilic positions of indole to create complex derivatives. scilit.com

Table 1: Overview of Indole Functionalization Reactions

| Reaction Type | Typical Position | Catalyst/Reagent | Mechanistic Feature |

|---|---|---|---|

| Electrophilic Substitution | C-3 | Brønsted/Lewis Acids | Formation of a stable cationic intermediate. youtube.com |

| C-H Arylation | C-2, C-3 | Pd, Cu, Rh | Concerted Metalation-Deprotonation (CMD), Electrophilic Palladation. chim.itacs.org |

| C-H Alkenylation | C-2, C-3, C-4, C-7 | Pd, Mn | Directing group assistance, Heck-type mechanisms. chim.itrsc.org |

| N-Alkylation | N-1 | NaH, KOH / Alkyl Halide | S_N2 reaction with the indolide anion. rsc.orgyoutube.com |

Investigation of C-C Bond Formation Mechanisms Relevant to the Phenyl-Methanol Linkage

The structure of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol features two critical C-C bonds: the one linking the indole C-2 position to the phenyl ring, and the one connecting the phenyl ring to the methanol (B129727) group.

Indole-Phenyl Linkage: The formation of the C-2 aryl-indole bond is a cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most common methods. acs.org One plausible pathway is a direct C-H arylation. A proposed mechanism suggests an initial electrophilic palladation at the more nucleophilic C-3 position, followed by a C3 → C2 migration of the palladium species. acs.orgorganic-chemistry.org Subsequent reductive elimination yields the C-2 arylated product. Alternatively, a concerted metalation-deprotonation (CMD) process can occur directly at the C-2 position. chim.it Another powerful method is the Fischer indole synthesis, where a suitably substituted phenylhydrazine (B124118) condenses with a ketone, in this case, a derivative of 1-(4-formylphenyl)ethanone, to construct the indole ring with the phenyl group already in place at C-2. nih.govorientjchem.org

Phenyl-Methanol Linkage: The (hydroxymethyl)phenyl moiety, or phenyl-methanol group, is typically formed via the reduction of a corresponding carbonyl group, such as an aldehyde or a carboxylic acid ester. For instance, if the synthesis proceeds via a C-2 arylation using a 4-bromobenzaldehyde (B125591) derivative, the final step would be the reduction of the aldehyde functionality. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the primary alcohol.

Radical reactions mediated by reagents like tributyltin hydride (Bu₃SnH) also represent a method for C-C bond formation, though they are more commonly used for cyclizations or intermolecular additions onto alkenes or alkynes. libretexts.org For the direct formation of the C-C bond in the methanol-to-hydrocarbons (MTH) process, a synergetic mechanism involving C-H bond breakage and C-C bond coupling has been proposed, highlighting the complex surface chemistry on zeolite catalysts. nih.gov

Unraveling C-H Activation and Functionalization Mechanisms

Direct C-H activation has revolutionized organic synthesis by allowing for the functionalization of unactivated bonds, thereby streamlining synthetic routes. rsc.org In the context of indole chemistry, transition-metal catalyzed C-H functionalization is particularly powerful for achieving regioselectivity that is complementary to classical electrophilic substitution. researchgate.net

The indole nucleus presents multiple C-H bonds (N-H, C2-H, C3-H, and C4-C7-H on the benzene ring) that can be targeted. chim.it

Palladium Catalysis: Palladium is widely used for C-2 arylation of N-substituted indoles. acs.org Mechanistic studies using kinetic isotope effects (KIE) have provided insights, sometimes casting doubt on direct metalation at C-2 and suggesting mechanisms involving initial interaction at C-3. acs.org The process can be viewed as an electrophilic attack of an arylpalladium species on the indole ring. acs.org

Cobalt and Manganese Catalysis: More earth-abundant metals like cobalt and manganese have been developed as effective catalysts. Cobalt(III) catalysts, for example, can achieve C-2 functionalization under mild conditions, proceeding through a four-membered cobaltacycle intermediate. chemistryviews.org Manganese catalysts can facilitate C-H alkenylation with alkynes, where the reaction pathway can be controlled by additives like acids to switch between alkenylation and carbazole (B46965) formation. rsc.org The use of directing groups attached to the indole nitrogen is a common strategy to enforce regioselectivity at otherwise less reactive positions, such as C-7. chim.it

Density Functional Theory (DFT) calculations have become instrumental in elucidating these complex mechanisms, helping to determine the most favorable reaction pathways and understand the origins of selectivity. researchgate.net For instance, DFT studies on cobalt-catalyzed reactions have detailed a four-step process: catalyst coordination, C-H activation to form a metallacycle, alkyne insertion, and reductive cyclization. researchgate.net

Analysis of Regioselectivity and Stereoselectivity in Synthetic Steps

Regioselectivity: Controlling the position of functionalization on the indole ring is a significant synthetic challenge. The inherent electronic preference is for C-3 functionalization. youtube.com However, in the synthesis of the target molecule, functionalization at N-1, C-2, and the para position of the phenyl ring is required.

N-Alkylation vs. C-Alkylation: While the indole anion is an ambident nucleophile, N-alkylation is generally favored over C-alkylation under S_N2 conditions, although C-3 alkylation can compete. The choice of counter-ion, solvent, and electrophile can influence this selectivity. A regiodivergent synthesis using a copper hydride catalyst has been developed where the choice of ligand (e.g., DTBM-SEGPHOS vs. Ph-BPE) dictates whether alkylation occurs at the N-1 or C-3 position. nih.gov

C-2 vs. C-3 Arylation: Achieving C-2 selectivity in arylation reactions, especially when C-3 is free, is a key challenge. In many palladium-catalyzed systems, high C-2 selectivity is observed for N-substituted indoles. acs.org This "nonelectrophilic" regioselectivity is rationalized by mechanisms that bypass the typical electrophilic pathway, such as the aforementioned palladation-migration sequence or a directed C-H activation. acs.orgorganic-chemistry.org Ligand choice can also be used to switch the regioselectivity-determining step, enabling control over C-2 versus C-3 functionalization in oxidative Heck reactions. rsc.org

Fischer Indole Synthesis: The regioselectivity of the Fischer indole synthesis is determined by which α-carbon of the ketone participates in the cyclization step. For unsymmetrical ketones, this can lead to mixtures of products, although electronic and steric factors often favor one outcome. nih.govresearchgate.net

Stereoselectivity: The target compound, this compound, is achiral. However, stereoselectivity would become a critical consideration if chiral substituents were present or introduced. Asymmetric catalysis provides a powerful means to achieve this. For example, enantioselective N-alkylation of indoles has been accomplished using palladium catalysis in aza-Wacker-type reactions, where a chiral ligand controls the stereochemical outcome of the C-N bond formation. nih.gov Similarly, intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids can produce tricyclic indole derivatives with high enantioselectivity. mdpi.com

Proposed Mechanisms for Alkylation at the Indole Nitrogen and Arylation at C-2

The construction of this compound can be envisioned through several pathways. Here, we propose plausible mechanisms for the two key bond-forming events on the indole core.

Mechanism for N-Alkylation: The introduction of the butyl group at the indole nitrogen is typically achieved via a nucleophilic substitution (S_N2) reaction.

Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17). A strong base, such as sodium hydride (NaH), is used to deprotonate the indole, forming a resonance-stabilized indolide anion. youtube.com This anion is a potent nucleophile.

Nucleophilic Attack: The indolide anion then attacks an electrophilic butyl source, typically a 1-halobutane like 1-bromobutane. The reaction proceeds via a classic S_N2 mechanism, where the nitrogen lone pair attacks the carbon atom bearing the halogen, displacing the bromide ion in a single concerted step to form the N-butylated indole. rsc.orgyoutube.com

Mechanism for C-2 Arylation: Two primary mechanistic routes are considered for the formation of the indole-phenyl bond at the C-2 position.

Route A: Palladium-Catalyzed Direct C-H Arylation This approach involves coupling a pre-formed N-butylindole with an aryl halide, such as 4-bromobenzaldehyde.

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II)-aryl species (Ar-Pd-X).

C-H Activation/Coordination: The N-butylindole coordinates to the palladium center. The C-H bond at the C-2 position is then cleaved. This can occur via several pathways, including a concerted metalation-deprotonation (CMD) involving a base, or through an electrophilic palladation that may initially occur at C-3 followed by rearrangement to the thermodynamically more stable C-2 palladacycle. chim.itacs.org

Reductive Elimination: The aryl group and the indole C-2 moiety are bound to the palladium center. Reductive elimination occurs, forming the new C-C bond of the 2-arylindole product and regenerating the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org

Route B: Fischer Indole Synthesis This classical method builds the indole ring itself.

Hydrazone Formation: Phenylhydrazine is reacted with a ketone, (4-acetylphenyl)methanol (or a protected version), in the presence of an acid catalyst to form the corresponding phenylhydrazone. youtube.com

Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (a Claisen-type rearrangement), which is the key C-C bond-forming step. This creates a di-imine intermediate.

Cyclization and Aromatization: The intermediate rearomatizes, followed by a nucleophilic attack of an amino group onto an imine carbon, forming a five-membered ring. Subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring system. nih.govorientjchem.org

Table 2: Mechanistic Steps for Key Transformations

| Transformation | Proposed Mechanism | Key Steps | Catalyst/Reagent |

|---|---|---|---|

| N-Butylation | S_N2 Reaction | 1. Deprotonation of Indole N-H2. Nucleophilic attack on 1-bromobutane | Base (e.g., NaH) youtube.com |

| C-2 Arylation | Pd-Catalyzed C-H Activation | 1. Oxidative Addition2. Concerted Metalation-Deprotonation (CMD)3. Reductive Elimination | Pd(OAc)₂, Ligands, Base acs.orgacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For a molecule like "(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol," a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional experiments to establish through-bond and through-space correlations.

While specific spectral data for "this compound" is not publicly available, the following sections detail the expected resonances and splitting patterns based on the analysis of closely related N-substituted indole (B1671886) derivatives. nih.gov

The ¹H NMR spectrum of "this compound" is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring functional groups.

The protons of the indole ring, the phenyl ring, the butyl chain, and the methanol (B129727) group will each give rise to characteristic signals. For instance, the aromatic protons on the indole and phenyl rings are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons of the butyl group adjacent to the indole nitrogen will be deshielded and likely appear around δ 4.0-4.5 ppm. The benzylic protons of the methanol group will also be in a distinct region of the spectrum.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Indole NH (if not N-substituted) | 8.0-8.5 | br s | - |

| Aromatic H (Indole & Phenyl) | 7.0-7.8 | m | - |

| Indole C3-H | 6.5-6.8 | s | - |

| -CH₂- (Methanol) | 4.6-4.8 | s | - |

| N-CH₂- (Butyl) | 4.1-4.3 | t | ~7.5 |

| -CH₂- (Butyl) | 1.7-1.9 | m | - |

| -CH₂- (Butyl) | 1.3-1.5 | m | - |

| -CH₃ (Butyl) | 0.9-1.0 | t | ~7.3 |

| -OH (Methanol) | Variable | br s | - |

Note: This is a hypothetical data table based on known values for similar structures. Actual values may vary. The chemical shifts of solvent impurities can also appear in the spectrum. utsouthwestern.educarlroth.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The quaternary carbons of the indole and phenyl rings will appear as sharp singlets, while carbons bonded to hydrogen will show multiplicities in off-resonance decoupled spectra or can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Indole C2 | 138-142 |

| Indole C7a | 135-138 |

| Phenyl C1' | 130-135 |

| Phenyl C4' | 140-145 |

| Aromatic C (Indole & Phenyl) | 110-130 |

| Indole C3 | 100-105 |

| -CH₂- (Methanol) | 60-65 |

| N-CH₂- (Butyl) | 45-50 |

| -CH₂- (Butyl) | 30-35 |

| -CH₂- (Butyl) | 19-22 |

| -CH₃ (Butyl) | 13-15 |

Note: This is a hypothetical data table based on known values for similar structures. Actual values may vary. The chemical shift of the deuterated solvent is often used as a reference. utsouthwestern.educarlroth.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. researchgate.net For "this compound," COSY would be instrumental in tracing the connectivity of the protons within the butyl chain and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netresearchgate.net This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.net This experiment is crucial for connecting the different fragments of the molecule, for example, linking the N-butyl group to the indole ring and the phenyl ring to the indole C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of "this compound" can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For "this compound," with a molecular formula of C₂₀H₂₃NO, the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 294.1852 |

| [M+Na]⁺ | 316.1672 |

| [M-H]⁻ | 292.1707 |

Note: These values are calculated based on the monoisotopic masses of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. notulaebotanicae.rojocpr.commdpi.comresearchgate.net It is a valuable tool for assessing the purity of a sample and confirming the identity of the main component.

In a GC-MS analysis of "this compound," the compound would first be separated from any impurities on a GC column. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. For indole derivatives, common fragmentation pathways involve the cleavage of the N-alkyl chain and rearrangements of the indole ring system. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

In the analysis of this compound, positive-ion ESI-MS is expected to readily produce the protonated molecule, [M+H]⁺, due to the presence of the basic nitrogen atom in the indole ring. The calculated monoisotopic mass of the neutral molecule (C₂₀H₂₃NO) is 293.1780 g/mol . Therefore, the high-resolution mass spectrum should exhibit a prominent ion peak corresponding to [M+H]⁺ at an m/z (mass-to-charge ratio) of 294.1858.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In this process, the precursor ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. uni-goettingen.de For this compound, key fragmentation pathways would likely include the neutral loss of a water molecule (H₂O) from the benzylic alcohol group, a common fragmentation for alcohols, and cleavage of the N-butyl group. youtube.com

The table below outlines the predicted ions and fragments for this compound in an ESI-MS/MS experiment.

| Ion / Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₀H₂₄NO]⁺ | 294.19 | Protonated molecular ion. |

| [M+H - H₂O]⁺ | [C₂₀H₂₂N]⁺ | 276.18 | Loss of water from the benzyl (B1604629) alcohol moiety. |

| [M+H - C₄H₈]⁺ | [C₁₆H₁₆NO]⁺ | 238.12 | Loss of butene from the N-butyl group via McLafferty rearrangement. |

| [M+H - C₄H₉]⁺ | [C₁₆H₁₅NO]⁺ | 237.12 | Loss of a butyl radical (less common in ESI). |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending). The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, IR spectroscopy can confirm the presence of its characteristic alcohol, aromatic, and alkyl groups.

The key functional groups and their expected absorption bands are:

Alcohol O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol groups. youtube.com

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the butyl and methylene groups are expected to appear as stronger bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

Aromatic C=C Stretches: The presence of the indole and phenyl aromatic rings will give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. researchgate.net

Primary Alcohol C-O Stretch: A strong, distinct band corresponding to the C-O stretching vibration of the primary alcohol is anticipated in the range of 1050-1000 cm⁻¹. researchgate.netnist.gov

C-N Stretch: The C-N stretching vibration within the indole ring is expected to produce a band of medium intensity around 1350-1300 cm⁻¹.

The following table summarizes the anticipated IR absorption frequencies for the principal functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2960 - 2850 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium, Sharp |

| Alcohol (C-O) | Stretching | 1050 - 1000 | Strong |

| Indole Ring (C-N) | Stretching | 1350 - 1300 | Medium |

Potential for X-ray Crystallography for Definitive Solid-State Structure Determination

For a compound like this compound, obtaining a definitive solid-state structure via single-crystal X-ray diffraction is highly feasible. The primary prerequisite is the ability to grow a single crystal of sufficient size and quality. The structural complexity of this molecule is well within the range of what is routinely analyzed by modern crystallography, as demonstrated by the successful structural elucidation of numerous, often more complex, indole derivatives. researchgate.netresearchgate.netmdpi.com

A successful crystallographic analysis would yield several key structural parameters:

Bond Metrics: Exact bond lengths and angles for the entire molecule would be established, confirming the connectivity and geometry.

Intermolecular Interactions: The presence of the hydroxyl (-OH) group makes the molecule a hydrogen bond donor and acceptor. X-ray analysis would reveal the specific hydrogen-bonding network within the crystal lattice, which is crucial for understanding its solid-state properties. nih.gov It could also identify other non-covalent interactions, such as C-H···π interactions, that contribute to the stability of the crystal structure. nih.gov

Given the extensive literature on the successful crystallization and X-ray analysis of various substituted indoles, there is a strong potential for the definitive solid-state structure determination of this compound, provided that suitable single crystals can be cultivated. acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of indole (B1671886) derivatives. chemrxiv.org For (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, methods like B3LYP with basis sets such as 6-311+G(d,p) can be employed to optimize the molecular geometry and calculate various electronic properties. chemrxiv.org

The electronic structure of the indole core is characterized by a 10-π electron aromatic system. nih.gov The distribution of electron density is significantly influenced by substituents. In the case of this compound, the N-butyl group and the 2-phenylmethanol group will modulate the electron density of the indole ring. researchgate.net The N-butyl group, being an alkyl group, is generally considered electron-donating, which can increase the electron density on the indole nitrogen. The 2-phenylmethanol substituent's effect is more complex, involving potential resonance and inductive effects.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For indole derivatives, substitutions can cause a bathochromic (red) shift in the HOMO-LUMO gap. chemrxiv.org

The stability of this compound can be assessed by calculating its total energy and comparing it to potential isomers. Isomerization energies can be determined through quantum chemical calculations, which have been used to study the isomerization pathways of the parent indole molecule. acs.org The reactivity of different sites on the indole ring can be predicted by calculating properties such as Fukui indices, which indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. acs.org For indoles, the C3 position is typically the most nucleophilic, but substitution at the C2 position, as in this compound, alters the reactivity profile.

Table 1: Representative Calculated Electronic Properties of Substituted Indoles

| Property | Typical Value/Trend for Substituted Indoles | Methodological Approach |

| HOMO-LUMO Gap | Decreases with electron-donating substituents | DFT (e.g., B3LYP) |

| Dipole Moment | Varies significantly with substituent polarity | DFT, Ab initio |

| N-H Bond Dissociation Energy | Influenced by N-substituents | DFT calculations |

| Proton Affinity | Dependent on the site of protonation | G2, G3, CBS-QB3 |

This table presents generalized data for substituted indoles based on computational studies and is intended to be illustrative for the compound .

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Molecular modeling techniques, including both quantum mechanics and molecular mechanics (MM), are used to explore the potential energy surface and identify stable conformers.

The C-N bond of the N-butyl group.

The C-C bond connecting the indole C2 position to the phenyl ring.

The C-C bond connecting the phenyl ring to the methanol (B129727) group.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in different environments, such as in a solvent. mdpi.com These simulations provide insights into the conformational stability and the time-averaged properties of the molecule. For instance, MD simulations have been used to assess the stability of indole derivatives within protein binding sites. mdpi.com

Prediction of Reaction Outcomes, Transition States, and Selectivity

Computational chemistry plays a crucial role in predicting the outcomes of chemical reactions, including the synthesis and functionalization of indoles. By modeling reaction pathways and calculating the energies of reactants, products, and transition states, chemists can gain a deeper understanding of reaction mechanisms and predict selectivity.

The synthesis of 2-substituted indoles like this compound can be achieved through various methods, such as the Fischer indole synthesis. numberanalytics.com Computational studies of the Fischer indole synthesis have helped to elucidate the mechanism, which involves a nih.govnih.gov-sigmatropic rearrangement as the key step. numberanalytics.com

Furthermore, the functionalization of the indole core is a subject of intense research. The site-selectivity of C-H functionalization reactions on the indole ring is a significant challenge due to the presence of multiple reactive C-H bonds. acs.orgnih.gov DFT calculations have been successfully used to rationalize and predict the regioselectivity of these reactions. acs.org For example, transition state analysis can reveal why a particular position (e.g., C2, C3, or C7) is favored under specific catalytic conditions. acs.orgrsc.org The steric and electronic effects of the N-butyl and 2-phenylmethanol substituents would be expected to influence the selectivity of any further functionalization of the indole ring.

Table 2: Computationally Investigated Reaction Parameters for Indole Synthesis and Functionalization

| Reaction Type | Key Computational Insight | Theoretical Method |

| Fischer Indole Synthesis | Mechanism involves a nih.govnih.gov-sigmatropic rearrangement | DFT, CASSCF |

| C-H Arylation | Regioselectivity is governed by the energy of the transition state | DFT (e.g., M06-L) |

| C-H Borylation | Directing groups can control selectivity to specific C-H bonds | DFT |

| Nucleophilic Addition to Indolynes | Regioselectivity is controlled by distortion energies of the intermediate | DFT |

This table provides examples of how computational methods are applied to understand reactions involving the indole framework.

Theoretical Insights into Structure-Activity Relationships (SAR) within Indole Frameworks

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.gov Computational methods are invaluable for understanding the structure-activity relationships (SAR) of indole derivatives and for designing new, more potent, and selective molecules.

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Computational methods can quantify the effects of these substituents on the molecule's properties. For this compound, the N-butyl and 2-phenylmethanol groups are the key substituents.

Electronic Effects: The electron-donating or -withdrawing nature of substituents can be quantified using calculated parameters like Hammett constants or by analyzing the charge distribution and molecular electrostatic potential (MEP) maps. Studies have shown that even seemingly simple alkyl groups can influence the electronic properties of the indole ring. nih.gov

Steric Effects: The size and shape of substituents are critical for how a molecule fits into a biological target. Steric parameters, such as Taft steric parameters or those derived directly from the calculated 3D structure, can be used in quantitative structure-activity relationship (QSAR) models. The bulkiness of the N-butyl group and the spatial arrangement of the phenylmethanol group will define the steric profile of this molecule.

Hydrophobicity: The lipophilicity of a molecule, often quantified by the partition coefficient (logP), is a key factor in its pharmacokinetic properties. Computational methods can predict logP values based on the molecular structure. The N-butyl group significantly increases the lipophilicity of the indole core.

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. jetir.org The indole scaffold is frequently used as a template for designing new ligands. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific target. Based on the structure of known active indole derivatives, a pharmacophore model can be generated and used to screen for new compounds with a similar spatial arrangement of features.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. For a molecule like this compound, docking studies could be used to predict its binding mode in various enzyme active sites or receptor binding pockets. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of different compounds. jetir.org

De Novo Design: This approach involves the computational construction of novel molecules that are predicted to have high affinity for a target. Algorithms can use the indole scaffold as a starting point and add functional groups to optimize interactions with the binding site.

The principles of ligand design often involve optimizing properties like binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. studysmarter.co.uk Computational models are integral to this process, allowing for the in silico evaluation of many potential drug candidates before they are synthesized and tested in the laboratory. ethernet.edu.et

Methodological Developments and Innovations

Further Development and Optimization of Microflow Synthesis for Scale-Up and Efficiency

Continuous flow chemistry, particularly using microreactors, has emerged as a powerful alternative to traditional batch processing for the synthesis of pharmaceutical intermediates and fine chemicals. azolifesciences.com For the synthesis of indole (B1671886) derivatives, microflow systems offer significant advantages, including superior control over reaction parameters like temperature and residence time, enhanced safety for highly exothermic or hazardous reactions, and improved product yields and selectivity. azolifesciences.comacs.org

The scalability of microflow processes is a critical consideration for industrial applications. chim.it Strategies to move from laboratory-scale synthesis (milligrams) to production-scale (kilograms) include "numbering-up" (running multiple reactors in parallel) and "sizing-up" (increasing the dimensions of the reactor channels). researchgate.net A combination of these approaches is often employed to achieve the production volumes required in the pharmaceutical industry. chim.itresearchgate.net For instance, a process optimized in a lab-scale reactor can be scaled by connecting multiple reactor cores in series to adjust for the required reaction time, potentially enabling production capacities of thousands of tons per year with a single continuous reactor system. chim.it

Research has demonstrated the superior efficiency of microflow systems compared to batch reactors for various transformations. The enhanced performance is often attributed to the high surface-to-volume ratio in microchannels, which allows for extensive light penetration in photochemical reactions and efficient heat transfer in thermal reactions. acs.org This precise control can lead to significantly higher yields in much shorter reaction times.

| Reaction Type | Method | Reaction Time | Yield / Conversion | Reference |

| Photochemical [2+2] Cycloaddition | Microflow | 6 min | 56% | acs.org |

| Photochemical [2+2] Cycloaddition | Batch | 3 h | 58% | acs.org |

| Intramolecular Cycloaddition | Microflow | 2 h | 98% | acs.org |

Table 1: Comparison of microflow and batch synthesis for photochemical reactions, illustrating the significant reduction in reaction time for comparable yields under microflow conditions. acs.org

The use of automated, miniaturized systems, such as those employing acoustic droplet ejection (ADE) technology, further accelerates reaction screening and optimization on a nanomole scale. nih.gov This high-throughput approach allows for the rapid evaluation of a vast number of building blocks and reaction conditions, generating large datasets that deepen the understanding of chemical space and functional group compatibility. nih.gov Importantly, reactions developed at the nanomole scale have shown smooth scalability to the millimole scale, confirming the synthetic utility of these miniaturized development techniques. nih.gov

Evolution of Catalytic Systems, Including Asymmetric Catalysis, for Enhanced Selectivity

The construction of the 2-arylindole core of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol relies heavily on advanced catalytic systems. Transition-metal catalysis, particularly with palladium, has been instrumental in developing methods for the direct C-H functionalization of indoles. acs.org These reactions provide an atom-economical alternative to classical cross-coupling reactions that require pre-functionalized starting materials. acs.org

Palladium-catalyzed direct C2-arylation of N-substituted indoles with aryl halides offers a practical route to the desired scaffold. acs.org Optimization of these systems has revealed the critical role of the base and ligand in achieving high selectivity and yield, even with low catalyst loadings. acs.org For instance, using cesium acetate (B1210297) as the base in conjunction with a palladium acetate/triphenylphosphine catalyst has proven effective. acs.org Heterogeneous palladium catalysts, such as nanopalladium supported on amine-functionalized mesocellular foam (Pd⁰-AmP-MCF), have been developed for the C2-arylation of indoles in environmentally benign solvents like water, using diaryliodonium salts as the aryl source. These heterogeneous systems are highly selective and show remarkably low metal leaching, which is advantageous for pharmaceutical synthesis. nih.gov

The development of catalytic asymmetric methods is crucial when chirality is a factor. While the target compound itself is achiral, the principles of asymmetric catalysis are central to modern synthetic chemistry for creating optically active indole derivatives. nih.gov Asymmetric functionalization of indoles can be achieved through both chiral metal complexes and organocatalysts. nih.govacs.org Chiral phosphoric acids, for example, have been successfully used to catalyze the atroposelective iodination of N-arylindoles, controlling the stereochemistry of the C-N axial chirality. researchgate.net Similarly, chiral dicationic palladium complexes and hafnium-BINOL complexes have been employed in enantioselective Friedel-Crafts reactions to functionalize the indole nucleus with excellent stereocontrol. acs.org For N-H functionalization, lithium SPINOL phosphates have been developed for the direct asymmetric N-propargylation of indoles, a previously challenging transformation. nih.gov These evolving catalytic systems provide powerful tools for constructing a wide array of structurally complex and stereochemically defined indole-based molecules.

Advanced Chromatographic Separation Techniques for Complex Reaction Mixtures, such as Supercritical Fluid Chromatography (SFC) for Regioisomer Resolution

The synthesis of substituted indoles often results in complex mixtures containing starting materials, byproducts, and regioisomers. The effective separation and purification of the target compound are critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for this purpose, particularly for the separation of chiral and achiral compounds in the pharmaceutical industry. selvita.commz-at.de

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. selvita.com This technique combines the high diffusivity and low viscosity of a gas with the solvating power of a liquid, leading to faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). selvita.comyoutube.com The use of CO2 also makes SFC a greener alternative, as it reduces the consumption of toxic organic solvents. selvita.com

For the purification of indole derivatives, SFC is particularly adept at resolving regioisomers, which can be challenging with conventional methods. The separation of stereoisomers is a major application of SFC, often employing chiral stationary phases (CSPs) derived from polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.govchromatographyonline.com The choice of CSP, co-solvent (modifier), temperature, and back pressure are all critical parameters that are optimized to achieve baseline separation. afmps.benih.gov

| Parameter | Condition | Purpose | Reference |

| Stationary Phase | 2-Ethylpyridine (2-EP) | Separation of indole alkaloids | researchgate.net |

| Mobile Phase | CO₂ with Ethanol (B145695) (+0.05% DEA) gradient | Elution of basic compounds | researchgate.net |

| Temperature | 40 °C | Optimize selectivity and efficiency | researchgate.net |

| Back Pressure | 13.8 MPa | Maintain supercritical state | researchgate.net |

| Flow Rate | 1-6 mL/min | Reduce analysis time while maintaining resolution | afmps.be |

Table 2: Typical parameters for the separation of indole derivatives using Supercritical Fluid Chromatography (SFC). DEA (diethylamine) is often used as a basic additive to improve the peak shape of amine-containing compounds. afmps.beresearchgate.net

In cases where separation is particularly difficult, chemical derivatization can be used in conjunction with SFC to improve the resolution of stereoisomers. acs.org The development of integrated systems, such as SFE-SFC-MS/MS (Supercritical Fluid Extraction coupled to SFC and tandem Mass Spectrometry), allows for the selective extraction, separation, and characterization of indole alkaloids from complex matrices in a single workflow. researchgate.net

Exploration of Novel Reagents and Conditions for Specific Bond Formations and Transformations

The synthesis of this compound involves several key bond formations: the N-alkylation of the indole nitrogen, the formation of the C2-aryl bond, and the presence of the hydroxymethyl group on the phenyl ring. Research into novel reagents and conditions continuously provides more efficient and milder pathways for these transformations.

The classical Fischer indole synthesis remains a widely used method for constructing the indole core, and modern variations continue to improve its scope and efficiency. researchgate.netnumberanalytics.com Recent developments include metal-free conditions using polyphosphoric acid (PPA) to mediate the tandem hydroamination-cyclization of arylhydrazines and simple alkynes, providing a direct route to substituted indoles. mdpi.com

For the crucial C2-arylation step, beyond the direct C-H activation methods discussed previously, other innovative strategies exist. One approach involves the palladium-catalyzed Sonogashira-type alkynylation of a 2-iodoaniline (B362364) with a terminal alkyne, followed by a base-assisted cycloaddition to form the 2-arylindole in a one-pot process. rsc.org Another novel method utilizes photoredox catalysis with aryldiazonium salts under metal-free conditions to achieve regioselective C2-arylation of the indole scaffold. nih.gov This method is notable for its mild conditions and tolerance of sensitive functional groups. nih.gov

The formation of specific carbon-carbon bonds can also be achieved using specialized organometallic reagents. For instance, the cyclative formation of 2,3-dizincioindoles from 2-ethynylaniline (B1227618) derivatives creates a versatile intermediate that can be selectively functionalized at the C2 or C3 position by trapping with different electrophiles. numberanalytics.com This allows for a highly controlled construction of the indole skeleton.

Finally, transformations on the substituent groups offer pathways for diversification. The hydroxymethyl group on the phenyl ring of the target compound could be introduced at various stages. For example, a Suzuki coupling reaction could be performed between a butyl-substituted 2-bromoindole and (4-(hydroxymethyl)phenyl)boronic acid, a common and versatile strategy for creating C-C bonds in the synthesis of complex organic molecules.

Future Research Directions in Synthetic Organic Chemistry

Design and Synthesis of Enantiomerically Pure Forms of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Therefore, the development of methods to produce enantiomerically pure forms of this compound is a critical area for future research.

Future efforts will likely focus on several key strategies:

Asymmetric Catalysis: A primary avenue of investigation will be the development of novel chiral catalysts for the asymmetric synthesis of 2-substituted indole (B1671886) derivatives. researchgate.netccspublishing.org.cn This could involve the use of chiral phosphoric acids, which have shown success in the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles. researchgate.net The design of new and more effective chiral amine catalysts for iminium catalysis also presents a promising route for the enantioselective alkylation of indoles. princeton.edunih.gov Research into chiral metal complexes, such as those based on palladium, rhodium, or iridium, will also be crucial for developing new asymmetric C-H functionalization and cross-coupling reactions. ccspublishing.org.cn

Chiral Resolution: For cases where asymmetric synthesis is not readily achievable, the development of efficient chiral resolution techniques will be essential. wikipedia.orglibretexts.org This involves separating a racemic mixture into its individual enantiomers. Future research could explore the use of novel chiral resolving agents that form diastereomeric salts with the racemic alcohol, allowing for separation by crystallization. wikipedia.orglibretexts.org Additionally, enzymatic resolution, which utilizes enzymes that selectively react with one enantiomer, offers a highly specific and environmentally friendly approach.

Chiral Auxiliaries: The use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, will continue to be a valuable strategy. Research in this area will focus on developing new auxiliaries that are highly effective, easily removed, and recyclable.

A comparative table of potential enantioselective methods is presented below:

| Method | Advantages | Potential Challenges |

| Asymmetric Catalysis | High atom economy, potential for high enantioselectivity. researchgate.net | Catalyst development can be time-consuming and expensive. |

| Chiral Resolution | Applicable to a wide range of compounds. wikipedia.org | At least 50% of the material is discarded unless a racemization process is developed. wikipedia.org |

| Chiral Auxiliaries | Can provide high levels of stereocontrol. | Requires additional synthetic steps for attachment and removal. |

Integration of the Compound into More Complex Molecular Architectures and Hybrid Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex and potentially more potent bioactive molecules. Future research will focus on integrating this core structure into larger and more diverse molecular architectures.

Key areas of exploration include:

Development of Novel Coupling Chemistries: Research into new and efficient cross-coupling reactions will be essential for linking the indolylphenylmethanol core to other molecular fragments. This includes expanding the scope of existing methods like Suzuki, Heck, and Sonogashira couplings, as well as developing entirely new transformations. rsc.org

Synthesis of Hybrid Molecules: There is growing interest in the design of hybrid molecules that combine the structural features of different pharmacophores to achieve multi-target activity or improved pharmacokinetic properties. Future work will involve the strategic fusion of the this compound moiety with other biologically active scaffolds.

Construction of Macrocycles and Constrained Analogs: The incorporation of the indolylphenylmethanol unit into macrocyclic structures or other conformationally constrained systems can lead to compounds with enhanced binding affinity and selectivity for their biological targets.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of complex molecules containing the indolylphenylmethanol core will be a significant focus. This will allow for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Exploration of Novel Synthetic Pathways to Access Structurally Diverse Analogs

The discovery of new drugs often relies on the ability to synthesize a wide variety of structurally diverse analogs for biological screening. Future research will be directed towards the development of novel and efficient synthetic pathways to access a broad range of compounds related to this compound.

Promising avenues for future investigation include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical synthesis of complex molecules. nih.gov Future research will focus on developing new catalytic systems for the regioselective functionalization of the indole and phenyl rings of the core structure, allowing for the introduction of a wide range of substituents. nih.gov

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to generating molecular diversity. nih.gov The development of new MCRs that incorporate the indolylphenylmethanol scaffold or its precursors will be a key area of research.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access novel reaction pathways. Future work will explore the application of flow chemistry to the synthesis of this compound and its analogs.

Photoredox Catalysis: Photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to drive a wide range of chemical transformations under mild conditions. The application of this technology to the synthesis and functionalization of indole derivatives holds significant promise.

A table summarizing potential strategies for analog synthesis is provided below:

| Synthetic Strategy | Key Advantages |

| C-H Functionalization | High atom economy, reduces the need for pre-functionalized starting materials. nih.gov |

| Multicomponent Reactions | High efficiency, rapid generation of molecular complexity. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactivity. |

In-depth Mechanistic Studies Using Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Future research will employ a combination of advanced spectroscopic and computational techniques to elucidate the mechanisms of reactions involved in the synthesis and functionalization of this compound and its analogs.

Key areas for mechanistic investigation include:

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, will be used to monitor the progress of reactions in real-time and to identify reactive intermediates. Advanced mass spectrometry techniques can also provide valuable insights into reaction pathways.

Computational Modeling: Density functional theory (DFT) and other computational methods will be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. nih.govresearchgate.netcopernicus.org These computational studies will provide a deeper understanding of the factors that control reactivity and will guide the design of new catalysts and reaction conditions. nih.govresearchgate.net

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout a reaction sequence.

Application of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction for this Compound Class

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to have a profound impact on organic synthesis. researchgate.netccspublishing.org.cnrsc.orgnih.govnih.gov Future research on this compound and its analogs will increasingly leverage these powerful tools.

Key applications of AI and ML in this area include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze a target molecule and propose a series of reactions to synthesize it from readily available starting materials. researchgate.netccspublishing.org.cnnih.gov These tools can help chemists to identify novel and more efficient synthetic routes.

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a new reaction, including the major product, yield, and optimal reaction conditions. nih.gov This can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

De Novo Drug Design: AI algorithms can be used to design entirely new molecules with desired properties, such as high binding affinity for a specific biological target. These algorithms can explore a vast chemical space to identify promising new drug candidates based on the indolylphenylmethanol scaffold.

The integration of AI and ML into the research workflow will accelerate the pace of discovery and innovation in the synthesis of this important class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol?

- Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves coupling an indole derivative with a substituted benzyl alcohol precursor. For example, intermediates like 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (synthesized via methods reported for analogous oxadiazole derivatives) can undergo nucleophilic substitution with potassium hydroxide in dimethylformamide (DMF) to yield the methanol derivative . Purification via slow evaporation of methanol yields single crystals suitable for structural analysis.

Q. How is the crystal structure of this compound characterized?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data collection : Bruker SMART APEX CCD diffractometer, λ = 0.71073 Å, T = 185 K.

- Refinement : R-factor = 0.049, wR(F²) = 0.122, S = 0.97.

- Key findings : The 1,3,4-oxadiazole ring is nearly coplanar with adjacent phenyl rings (dihedral angles <6°). Intermolecular O–H⋯N hydrogen bonds stabilize the crystal lattice, forming parallel chains along the c-axis .

Q. What spectroscopic techniques validate its molecular structure?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹). Mass spectrometry (MS) corroborates molecular weight (e.g., ESI-MS for [M+H]⁺). SC-XRD provides definitive bond lengths/angles (e.g., C–C bonds averaging 0.003 Å precision) .

Advanced Research Questions

Q. How do electronic properties of the 1,3,4-oxadiazole moiety influence its potential applications in optoelectronics?

- Answer : The 1,3,4-oxadiazole unit exhibits strong electron affinity and charge-transport capabilities, making it suitable for organic light-emitting diodes (OLEDs). Its planar structure facilitates π-π stacking, enhancing quantum efficiency. Comparative studies with non-oxadiazole analogs show 10–20% higher electron mobility in OLED devices .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Answer : Discrepancies in antimicrobial or antitumor activity may arise from assay conditions (e.g., pH, solvent polarity). Systematic approaches include:

- Dose-response curves : Quantify IC₅₀ values under standardized conditions.

- Molecular docking : Compare binding affinities to target proteins (e.g., cytochrome P450).

- Metabolic stability assays : Assess degradation pathways in vitro (e.g., liver microsomes) .

Q. How are intermolecular interactions analyzed to predict solid-state behavior?

- Answer : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., H-bonding, van der Waals). For this compound:

- O–H⋯N bonds : Contribute 25% of total interactions (d~2.8 Å).

- C–H⋯π contacts : Account for 15% (centroid distance ~3.5 Å).

Thermal gravimetric analysis (TGA) confirms stability up to 200°C, critical for material applications .

Q. What computational methods predict its reactivity in catalytic systems?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs):

- HOMO-LUMO gap : ~4.2 eV, indicating moderate electrophilicity.

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., hydroxyl group) for derivatization.

MD simulations model solvent effects (e.g., methanol vs. DMF) on reaction kinetics .

Methodological Notes

- Synthetic Optimization : Replace hazardous solvents (e.g., DMF) with ionic liquids to improve green chemistry metrics .

- Data Reproducibility : Archive raw diffraction data (CIF files) in public repositories (e.g., Cambridge Structural Database) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.